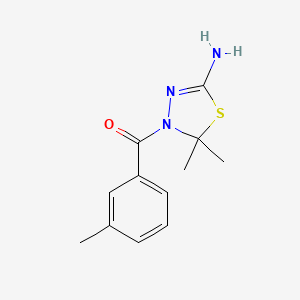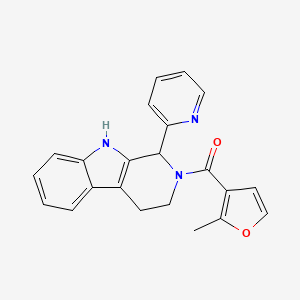![molecular formula C25H18F2N2O3 B6091444 2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6091444.png)
2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide, also known as DFN-15, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to become an effective treatment option for cancer patients.
Mecanismo De Acción
2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide is a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of cell growth and survival. By inhibiting PP2A, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide in lab experiments is its selectivity for PP2A, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several potential future directions for research on 2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide. One area of focus could be the development of more potent and selective inhibitors of PP2A, which could improve the efficacy of this class of compounds in cancer treatment. Another area of focus could be the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of this compound as a potential cancer treatment option.
Métodos De Síntesis
The synthesis of 2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide involves several steps, including the reaction of 2-naphthylamine with p-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-(difluoromethoxy)benzoic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have also demonstrated that this compound can inhibit tumor growth and improve survival in animal models.
Propiedades
IUPAC Name |
2-(difluoromethoxy)-N-[4-(naphthalen-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O3/c26-25(27)32-22-8-4-3-7-21(22)24(31)28-19-12-10-17(11-13-19)23(30)29-20-14-9-16-5-1-2-6-18(16)15-20/h1-15,25H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJCDDXMCWIUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6091375.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)

![2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6091409.png)
![5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)
![3-{2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6091433.png)



![1-[3-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6091461.png)
![5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6091475.png)
![7-(2,3-difluorobenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6091481.png)
